Scientific Field: Chemosensors
Summary of the Application: Trimethylsilylethynyl-substituted pyrene doped materials have been studied as fluorescent sensors towards nitroaromatic compounds in solutions and vapor phase.
Methods of Application: Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam with the fluorophore as a pure solid or as a dopant in the polystyrene matrix.
Results or Outcomes: The fluorophore and solid fluorescent materials based on it have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase.
Scientific Field: Organic Chemistry
Summary of the Application: Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds.
Methods of Application: Chemists sometimes use a trimethylsilylating reagent to perform this derivatization.
Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry.
Scientific Field: Polymer Chemistry
Summary of the Application: 2-Ethynylpyridine has been used to synthesize poly(2-ethynyl-N-iodopyridinium iodide).
Methods of Application: The synthesis was achieved via in-situ uncatalyzed polymerization.
Summary of the Application: The synthesis of pyridine-fused siloles under the conditions of the Sonogashira coupling reaction is described.
Methods of Application: The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl.
Scientific Field: Sensor Technology
Summary of the Application: A sensor application of pyrene derivative 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, further abbreviated as F, toward NACs in solution and vapor phases.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is an organic compound characterized by its unique structure, which consists of a pyrano-pyridine framework with a trimethylsilyl ethynyl substituent. Its molecular formula is C₁₃H₁₇NOSi, and it has a molecular weight of approximately 231.37 g/mol . This compound is notable for its potential applications in various fields, including organic chemistry and sensor technology.
Several synthesis methods have been reported for creating 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine:
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications:
Interaction studies involving this compound focus on its behavior in sensor applications and its interactions with various analytes. For instance, materials doped with this compound have shown high sensitivity towards nitroaromatic compounds, indicating its potential use in environmental monitoring and safety applications.
Several compounds share structural similarities with 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-Ethynylpyridine | Pyridine ring with an ethynyl group | Used in polymer synthesis |
6-(Phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Pyrano-pyridine structure with phenylethynyl | Potentially different biological activity profile |
5-(Trimethylsilyl)furan | Furan ring with a trimethylsilyl group | Different heterocyclic framework |
The uniqueness of 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific combination of a pyrano-pyridine structure with a trimethylsilyl ethynyl substituent, which enhances its volatility and reactivity compared to similar compounds.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibits a fused bicyclic framework comprising a pyran ring (tetrahydropyran) and a pyridine moiety. The pyran ring adopts a 3,4-dihydro configuration, while the pyridine retains aromatic stability through conjugation. A key distinguishing feature is the 6-position substituent: a trimethylsilyl (TMS)-protected ethynyl group, which enhances solubility and reactivity in organic solvents.
Key structural elements:
Component | Role in Reactivity/Stability |
---|---|
Pyran-pyridine fusion | Conjugation and planarity |
Trimethylsilyl ethynyl | Solubility and protection |
Partial saturation (3,4-dihydro) | Steric modulation |
The TMS group is critical for stabilizing the ethynyl moiety against protic environments, enabling its use in cross-coupling reactions such as Sonogashira couplings.
This compound belongs to the pyrano[2,3-b]pyridine class, a subset of fused nitrogen-containing heterocycles. Such systems are distinguished by: